molecular formula C20H22FNO5S B6562134 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1091136-47-8

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6562134
CAS No.: 1091136-47-8
M. Wt: 407.5 g/mol
InChI Key: MDCMMGYASWJBMY-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a 4-(4-fluorophenyl)oxan-4-ylmethyl group. The oxan (tetrahydropyran) ring substituted with a fluorophenyl moiety distinguishes it from other benzodioxine-sulfonamide analogs. Its synthesis likely involves Friedel-Crafts reactions and sulfonamide coupling, as seen in related compounds .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO5S/c21-16-3-1-15(2-4-16)20(7-9-25-10-8-20)14-22-28(23,24)17-5-6-18-19(13-17)27-12-11-26-18/h1-6,13,22H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCMMGYASWJBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H18FN3O3S
  • Molecular Weight : 335.5 g/mol
  • Functional Groups : The compound features a sulfonamide group, a benzodioxine core, and a fluorophenyl substituent which may contribute to its biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies on sulfonamide derivatives have demonstrated moderate to strong activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis . The specific antibacterial efficacy of this compound remains to be fully characterized but is hypothesized to be promising based on related compounds.

Enzyme Inhibition

The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. Studies have shown that related compounds can exhibit strong inhibitory activity against these enzymes . The mechanism typically involves the binding of the sulfonamide moiety to the active site of the enzyme, thereby preventing substrate interaction.

Anticancer Potential

Emerging research indicates that compounds with similar chemical frameworks may possess anticancer properties. For example, certain benzodioxine derivatives have been studied for their ability to induce apoptosis in cancer cell lines . The specific anticancer activity of this compound would require further investigation through in vitro and in vivo studies.

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated various sulfonamide derivatives for their antibacterial activity. The results indicated that several compounds exhibited significant inhibition against Bacillus subtilis, suggesting a potential pathway for further development .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibitors demonstrated that certain derivatives effectively inhibited AChE and urease, highlighting the therapeutic potential of similar structures .
  • Anticancer Activity : Investigations into the anticancer effects of related compounds revealed promising results in inducing cell cycle arrest and apoptosis in specific cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntibacterialSulfonamidesModerate to strong activity against bacteria
Enzyme InhibitionBenzodioxinesStrong AChE and urease inhibition
Anticancer PotentialBenzodioxinesInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural attributes of the target compound with five analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Heterocycles Key Structural Differences
N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Target) C21H22FNO5S 419.47 g/mol Oxan (tetrahydropyran), 4-fluorophenyl, sulfonamide Reference compound for comparison.
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C24H26FN3O5S 487.55 g/mol Piperazine, furyl, ethyl linker Piperazine replaces oxan; furyl adds aromaticity.
N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C23H24N2O5S2 504.63 g/mol 3,4-Dimethylphenyl, sulfamoyl linkage Dual sulfonamide groups; bulky aryl substitution.
N-[(2R)-2-(4-Fluorophenyl)-2-morpholin-4-yl-ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C21H23FN2O5S 434.49 g/mol Morpholine, stereochemical (R)-configuration Morpholine replaces oxan; chiral center influences binding.
N-[4-(2-Propan-2-ylimidazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C20H21N3O4S 399.47 g/mol Imidazole, isopropyl group Imidazole introduces basicity; smaller heterocycle.
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide C17H17FN2O4S 364.39 g/mol Benzooxazine, methanesulfonamide, dimethyl, oxo Fused benzooxazine core; methanesulfonamide group.
Key Observations:
  • Heterocyclic Variations: The oxan ring in the target compound is replaced by morpholine (), piperazine (), or imidazole () in analogs.
  • Substituent Effects : Bulky groups like 3,4-dimethylphenyl () may reduce solubility but enhance receptor affinity via hydrophobic interactions. The fluorophenyl group is conserved in most analogs, suggesting its role in π-stacking or metabolic stability.
  • Stereochemistry: The (R)-morpholine derivative () highlights the impact of chirality on drug-receptor interactions, a factor absent in the non-chiral target compound.

Physicochemical Properties

  • Solubility : Piperazine () and morpholine () analogs likely exhibit improved aqueous solubility due to their nitrogen-containing rings, whereas the dimethylphenyl derivative () may be less soluble.
  • Metabolic Stability : The oxan and morpholine rings are generally resistant to oxidative metabolism, while imidazole () and furyl () groups could introduce metabolic liabilities.

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